molecular formula C18H18ClN3O4 B2429165 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 1251560-07-2

2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2429165
CAS No.: 1251560-07-2
M. Wt: 375.81
InChI Key: GFYCRKRYJRRVPX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide (CAS Number: 1251560-07-2) is a synthetic organic compound with a molecular formula of C18H18ClN3O4 and a molecular weight of 375.8 g/mol . It belongs to the class of oxadiazole derivatives, which are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom. This particular compound integrates a 1,3,4-oxadiazole core linked to a 2,5-dimethylfuran moiety and a 4-chlorophenoxy group via an amide linkage. Oxadiazole derivatives are of significant interest in agricultural chemistry research due to their potential biological activities . Specifically, compounds within this class have been investigated in fungicidal research for their utility in protecting crops from diseases caused by phytopathogenic fungi . The structural features of this molecule, including its heterocyclic systems and specific substituents, are designed to interact with biological targets in fungal organisms, potentially disrupting essential metabolic pathways . As a research chemical, it serves as a valuable scaffold for the development of novel crop protection agents with the aim of achieving greater biological activity, an advantageous spectrum of action, and an improved safety profile . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-10-9-14(11(2)24-10)15-21-22-17(25-15)20-16(23)18(3,4)26-13-7-5-12(19)6-8-13/h5-9H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCRKRYJRRVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative with an appropriate leaving group.

    Formation of the final amide: The final step involves the reaction of the intermediate with a suitable amine or amide coupling reagent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorophenoxy group may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The oxadiazole moiety is known for its anticancer properties. Research indicates that compounds containing oxadiazole derivatives exhibit selective cytotoxicity against tumorigenic cell lines. For instance, derivatives similar to the compound studied have shown promising results in inhibiting cancer cell proliferation .
  • Antimicrobial Properties :
    • The incorporation of the 4-chlorophenoxy group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects :
    • Compounds with furan and oxadiazole rings have been investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

  • Fungicide Development :
    • The compound's structural features suggest potential as a fungicide. Research has explored the efficacy of oxadiazole-containing compounds in controlling fungal pathogens in crops. For example, studies indicate that such compounds can effectively inhibit the growth of various phytopathogenic fungi .
  • Herbicide Potential :
    • The chlorophenoxy group is commonly found in herbicides. Investigations into the herbicidal activity of similar compounds reveal that they can selectively inhibit weed growth without harming crops, making them suitable for agricultural use .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole units into polymers can improve their performance in high-temperature applications .
  • Nanotechnology :
    • Recent advancements suggest that derivatives of this compound could be utilized in nanotechnology for drug delivery systems. The ability to modify the compound's structure allows for targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of a series of oxadiazole derivatives, including those structurally related to 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Agricultural Efficacy

Research conducted on the fungicidal activity of oxadiazole derivatives demonstrated effective control over Fusarium species in wheat crops. Field trials showed a reduction in fungal biomass by up to 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide would depend on its specific application. For example:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes.

    Pesticidal Activity: The compound may disrupt the nervous system or metabolic processes of pests.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-methylpropanamide
  • 2-(4-chlorophenoxy)-N-(5-(2-thienyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide
  • 2-(4-chlorophenoxy)-N-(5-(2-pyridyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide lies in the presence of the 2,5-dimethylfuran moiety, which may impart specific biological or chemical properties that are not observed in similar compounds. This could include enhanced stability, selectivity, or activity in certain applications.

Biological Activity

2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide, with the CAS number 1251560-07-2, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies.

The molecular formula of this compound is C18H18ClN3O4C_{18}H_{18}ClN_{3}O_{4} with a molecular weight of 375.8 g/mol. The structure includes a chlorophenoxy group and an oxadiazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1251560-07-2
Molecular FormulaC₁₈H₁₈ClN₃O₄
Molecular Weight375.8 g/mol

Anticancer Activity

Recent studies have shown that compounds similar to 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and A549 (human lung adenocarcinoma) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The proposed mechanism of action involves the modulation of antioxidant enzyme activities. Studies indicate that treatment with oxadiazole derivatives resulted in increased superoxide dismutase activity while decreasing catalase and glutathione peroxidase levels. This imbalance contributes to oxidative stress and subsequent cell death in tumor cells .

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds with similar structures can inhibit tumor growth significantly. For example, a related compound was tested for its ability to reduce tumor size in xenograft models, showing promising results in terms of both efficacy and safety profiles .

Case Studies

  • Study on Oxadiazole Derivatives : A study published in Der Pharma Chemica focused on the synthesis and biological evaluation of new oxadiazole derivatives. The results indicated that these compounds could effectively inhibit the proliferation of cancer cells through ROS-mediated pathways .
  • Evaluation Against MCF-7 Cells : Another investigation assessed the cytotoxicity of various oxadiazole derivatives against MCF-7 cells. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide?

  • Methodological Answer : A two-step approach is often employed: (i) Cyclocondensation : React 2,5-dimethylfuran-3-carbohydrazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole core. (ii) Nucleophilic Substitution : Couple the oxadiazole intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) . Key optimization parameters include temperature control (60–80°C) and exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Q. How can the compound’s structural integrity be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm, dimethylfuran methyl groups at δ 2.1–2.3 ppm) .
  • HRMS : Verify molecular ion peak ([M+H]⁺) with <2 ppm mass error.
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water mixture) and perform X-ray diffraction. Compare bond lengths/angles with similar oxadiazole derivatives (e.g., C–O bond ~1.36 Å, C–N ~1.28 Å) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic results (e.g., unexpected peaks in NMR) be systematically resolved?

  • Methodological Answer :
  • Step 1 : Repeat the experiment under anhydrous conditions to rule out solvent or moisture artifacts.
  • Step 2 : Use complementary techniques:
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish oxadiazole protons from furan ring protons).
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
  • Step 3 : Computational validation via DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and identify discrepancies .

Q. What experimental designs are suitable for evaluating the compound’s hypoglycemic activity in preclinical models?

  • Methodological Answer :
  • In Vivo Model : Use streptozotocin-induced diabetic Wistar rats (n=6/group). Administer the compound orally (50–200 mg/kg) and measure fasting blood glucose weekly.
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.
  • Mechanistic Studies :
  • ELISA : Quantify insulin receptor phosphorylation in muscle tissue.
  • Molecular Docking : Simulate interactions with PPAR-γ or AMPK targets using AutoDock Vina .

Q. How can computational methods guide the optimization of reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Reaction Modeling : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack on the oxadiazole ring).
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent polarity, catalyst loading). Validate predictions with small-batch experiments .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust parameters in real time.

Q. What strategies are effective for resolving low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in polar aprotic solvents).
  • Microwave Assistance : Run reactions under microwave irradiation (100°C, 150 W) to reduce time from 12 hours to 30 minutes.
  • Workup Optimization : Extract the product with ethyl acetate (3 × 50 mL) and wash with 5% NaHCO₃ to remove unreacted acyl chloride .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with:
  • Halogen substitutions (e.g., 4-bromophenoxy) to enhance lipophilicity.
  • Oxadiazole ring replacements (e.g., 1,2,4-triazole) to modulate electron density.
  • In Vitro Assays : Test analogs against target enzymes (e.g., α-glucosidase inhibition at pH 6.8).
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent descriptors (Hammett σ, LogP) with IC₅₀ values .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Photostability : Expose to UV light (320–400 nm) and monitor λmax shifts in UV-Vis spectra.
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Identify metabolites with LC-MS/MS .

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